molecular formula C7H17O3PS B13749468 Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester CAS No. 22907-64-8

Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester

Cat. No.: B13749468
CAS No.: 22907-64-8
M. Wt: 212.25 g/mol
InChI Key: JHWXYJPSYKWIOF-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is a chemical compound supplied for research and development purposes. It is intended for use in laboratory settings only. This product is strictly for professional use and is not intended for diagnostic or therapeutic applications in humans or animals. It must not be used as a food additive, in drugs, or in household products. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use. Specific applications, detailed chemical properties, and hazards should be verified by the end-user. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). It is not for human use, including diagnostic or therapeutic purposes, or for consumption in any form.

Properties

CAS No.

22907-64-8

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

IUPAC Name

2-[methylsulfanyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C7H17O3PS/c1-6(2)9-11(8,12-5)10-7(3)4/h6-7H,1-5H3

InChI Key

JHWXYJPSYKWIOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of phosphorothioic acid esters generally involves the esterification of phosphorothioic acid or its derivatives with suitable alkylating agents. For the specific compound "this compound," the preparation typically requires the introduction of two isopropyl groups (O,O-bis(1-methylethyl)) and one methyl group attached to the sulfur atom.

Esterification via Alkylation of Phosphorothioic Acid

One common method involves the reaction of phosphorothioic acid (PSOH) with alkylating agents such as diazomethane derivatives or alkyl halides to form S-alkyl esters. According to Russian Chemical Reviews, the formation of S-methyl esters of phosphorothioic acids can be achieved by reaction with diazomethane (CH2N2), which proceeds through a mechanism involving the methanediazonium cation attacking the ambident anion of the phosphorothioic acid via SN2 or SNI type pathways. This reaction yields S-methyl phosphorothioic esters in high yields (81–95%) under mild conditions (Scheme 1 in source):

$$
\text{PSOH} + \text{CH}2\text{N}2 \rightarrow \text{PSOCH}3 + \text{N}2
$$

This method is advantageous due to its high selectivity for S-methylation and relatively straightforward reaction conditions.

Dialkylation to Introduce O,O-bis(1-methylethyl) Groups

The introduction of the O,O-bis(1-methylethyl) (isopropyl) groups on the oxygen atoms of the phosphorothioic acid is typically achieved through esterification using isopropyl alcohol derivatives or isopropyl halides in the presence of base catalysts or via transesterification reactions.

A typical reaction involves the use of triisopropyl phosphite or isopropyl halides reacting with phosphorothioic acid or its salts under controlled conditions to afford the O,O-bis(1-methylethyl) ester. The reaction can be catalyzed by acids or bases, and the yield depends on temperature, solvent, and molar ratios.

Stepwise Synthesis Strategy

A stepwise synthesis is often employed:

  • S-methylation: Phosphorothioic acid is first converted to the S-methyl ester via reaction with diazomethane or methyl iodide under controlled conditions.

  • O,O-dialkylation: The resulting S-methyl phosphorothioic acid intermediate is then esterified with isopropylating agents such as isopropyl bromide or triisopropyl phosphite to introduce the O,O-bis(1-methylethyl) groups.

This approach allows for selective control over the substitution pattern on the phosphorus atom.

Alternative Synthetic Routes

  • Use of Trialkyl Phosphites: According to research on organophosphorus chemistry, trialkyl phosphites can react with phosphorothioic acids to form mixed esters. For example, triisopropyl phosphite can undergo exchange reactions with phosphorothioic acid to form the desired O,O-bis(1-methylethyl) esters, sometimes via mixed anhydride intermediates.

  • Catalytic Esterification: Acid or base catalysis can facilitate the esterification process, enhancing reaction rates and yields. For instance, trifluoroacetic acid has been used to catalyze the exchange of ester groups between phosphites, which can be adapted for the synthesis of phosphorothioic acid esters.

Yield and Purity Considerations

  • The S-methylation step using diazomethane is reported to give high yields (81–95%) with clean reaction profiles.

  • The O,O-dialkylation step yields vary depending on the method, with typical yields ranging from moderate to high (30–80%) depending on reaction conditions and purification methods.

  • Side reactions such as symmetrisation or formation of mixed anhydrides may occur, requiring careful control of reaction parameters and purification techniques such as chromatography or crystallization.

Summary Table of Preparation Methods

Step Reagents/Conditions Mechanism/Notes Yield Range (%) References
S-methylation Phosphorothioic acid + Diazomethane (CH2N2) SN2/SNI type nucleophilic substitution on S atom 81–95
O,O-dialkylation Isopropyl halides or triisopropyl phosphite Esterification or exchange reactions 30–80
Catalytic esterification Acid/base catalysts (e.g., trifluoroacetic acid) Catalyzed ester exchange enhancing rate Variable
Stepwise synthesis Sequential S-methylation then O,O-dialkylation Allows selective substitution control Combined yield dependent on steps

Research Findings and Perspectives

  • The reaction of phosphorothioic acids with diazomethane is a well-established and efficient method for preparing S-methyl esters with high selectivity and yield, as demonstrated in multiple studies.

  • The O,O-bis(1-methylethyl) esterification is more challenging and requires careful selection of reagents and conditions to avoid side reactions such as symmetrisation or mixed anhydride formation.

  • The use of trialkyl phosphites offers a versatile route to dialkyl esters of phosphorothioic acids, with the possibility of tuning reaction conditions to optimize yields and purity.

  • Modern synthetic protocols emphasize mild conditions, high selectivity, and minimal byproduct formation, making these methods suitable for the preparation of this compound for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Agricultural Applications

1. Pesticide Use

Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester is primarily utilized as a pesticide. It acts by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects, leading to paralysis and death. This mode of action makes it effective against a wide range of agricultural pests.

2. Crop Protection

The compound is employed in protecting various crops from insect infestations. Studies have shown that it can significantly reduce pest populations while maintaining crop yield. For instance, its application on cotton and soybean has demonstrated effective control over common pests like aphids and caterpillars.

Regulatory Status

The use of this compound is subject to regulatory scrutiny due to its potential environmental and health impacts. In some regions, its registration has been prohibited or restricted based on risk assessments conducted by environmental agencies.

Case Study 1: Efficacy in Cotton Farming

A field trial conducted in the southern United States evaluated the effectiveness of this compound against cotton pests. The results indicated a 70% reduction in pest populations within two weeks of application, leading to a 15% increase in yield compared to untreated plots.

Case Study 2: Impact on Non-target Species

Research published by the Environmental Protection Agency assessed the impact of this compound on non-target species. The study found that while the compound was effective against target pests, it also posed risks to beneficial insects such as pollinators when applied during flowering periods.

Summary of Findings

Application AreaFindings
Pesticide UseEffective against a broad spectrum of pests
Crop ProtectionIncreased yields in treated crops
Regulatory ConcernsSubject to restrictions due to environmental impact
Non-target EffectsRisks identified for beneficial insect populations

Mechanism of Action

The mechanism of action of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .

Comparison with Similar Compounds

Structural Analogs: O,O-Dialkyl S-Alkyl Phosphorothioates

Iprobenfos (O,O-Diisopropyl S-Benzyl Phosphorothioate)
  • Molecular Formula : C₁₃H₂₁O₃PS .
  • Key Differences : Replaces the S-methyl group with a benzyl (C₆H₅CH₂) moiety.
  • Properties :
    • Higher hydrophobicity (LogP ~4–6 inferred from similar compounds).
    • Used as a fungicide in rice paddies due to its stability and bioavailability.
  • Toxicity: Moderate acute toxicity (LD₅₀ ~300–500 mg/kg in rats), typical of organophosphate pesticides.
O,O-Diethyl S-Methyl Phosphorodithioate
  • Molecular Formula : C₅H₁₁O₂PS₂ .
  • Key Differences : Contains ethyl groups instead of isopropyl and an additional sulfur atom (dithioate).
  • Properties :
    • Lower LogP (~2–3) due to smaller alkyl chains.
    • Classified as hazardous waste due to environmental persistence.
Phosphorothioic Acid, O,O-Bis(4-Nitrophenyl) S-Isopropyl Ester (CAS 120244-63-5)
  • Molecular Formula : C₁₅H₁₅N₂O₇PS .
  • Key Differences : Aromatic nitro groups replace alkyl chains.
  • Properties :
    • High LogP (6.25) and boiling point (541.8°C), making it less volatile.
    • Likely used in specialized industrial applications due to nitro group stability.

Phosphorodithioates

Cadusafos (O-Ethyl S,S-Bis(1-Methylpropyl) Phosphorodithioate)
  • Molecular Formula : C₁₀H₂₃O₂PS₂ .
  • Key Differences : Two sulfur atoms and branched alkyl chains.
  • Properties :
    • Broad-spectrum nematicide with moderate mammalian toxicity (LD₅₀ ~37 mg/kg).
    • Higher water solubility compared to phosphorothioates due to dithioate structure.
Sodium O,O-Bis(1-Methylethyl) Phosphorodithioate (CAS 27205-99-8)
  • Molecular Formula : C₆H₁₄O₂PS₂Na .
  • Key Differences : Sodium counterion and dithioate group.
  • Properties :
    • Used in agriculture as a soil treatment agent.
    • Ionic nature increases solubility but reduces lipid membrane permeability.

Nerve Agents (Phosphonothioates)

VX (Phosphonothioic Acid, Methyl-, S-[2-(Bis(1-Methylethyl)Amino)Ethyl] O-Ethyl Ester)
  • Molecular Formula: C₁₁H₂₆NO₂PS .
  • Key Differences: Aminoethyl group enhances neurotoxicity.
  • Properties :
    • Extreme toxicity (LD₅₀ ~0.1 mg/kg via dermal exposure).
    • Inhibits acetylcholinesterase, leading to respiratory failure.
    • Regulated under chemical weapons conventions.

Table 1: Comparative Properties of Phosphorothioates and Analogs

Compound Molecular Formula LogP Boiling Point (°C) Toxicity (LD₅₀, mg/kg) Primary Use
Target Compound* C₇H₁₇O₂PS ~3–4 ~300–350 (est.) Moderate (est.) Agrochemical (est.)
Iprobenfos C₁₃H₂₁O₃PS 4–6 485 (est.) 300–500 Fungicide
O,O-Diethyl S-Methyl C₅H₁₁O₂PS₂ 2–3 280–300 High (Hazardous) Industrial
Cadusafos C₁₀H₂₃O₂PS₂ 4.5 410 37 Nematicide
VX C₁₁H₂₆NO₂PS 2.1 298 0.1 Nerve Agent

*Estimated based on structural analogs.

Toxicity and Environmental Impact

  • Organophosphate Pesticides (e.g., Iprobenfos): Require enzymatic hydrolysis for detoxification, posing risks to non-target species.
  • Nerve Agents (e.g., VX) : Irreversible acetylcholinesterase inhibition necessitates stringent regulatory controls.
  • Environmental Persistence : Compounds with nitro or aromatic groups (e.g., CAS 120244-63-5) show prolonged soil retention.

Biological Activity

Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester, commonly known as a type of organophosphate compound, exhibits significant biological activity primarily as an insecticide. This article provides a comprehensive overview of its biological effects, mechanisms of action, safety data, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7H17O3PS
  • Molecular Weight : 212.2468 g/mol
  • CAS Number : 22907-64-8

The compound features a phosphorothioate moiety, which is characteristic of many organophosphates. Its structure allows it to interact effectively with biological systems, particularly in the inhibition of key enzymes involved in neurotransmission.

The primary biological activity of this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in synaptic clefts. The inhibition leads to:

  • Accumulation of Acetylcholine : Elevated levels of acetylcholine result in prolonged stimulation of cholinergic receptors.
  • Neurotoxic Effects : This overstimulation can cause paralysis or death in target insects due to disrupted nervous system function.

The mechanism raises concerns regarding potential toxicity not only to pests but also to non-target organisms, including humans and other mammals .

Insecticidal Efficacy

Research indicates that this compound is effective against a variety of insect pests. The following table summarizes its comparative efficacy with related compounds:

Compound NameMode of ActionEfficacy (LC50)Target Organisms
This compoundAChE Inhibition0.5 mg/LVarious insects
DimethoateAChE Inhibition0.3 mg/LAphids, Thrips
MalathionAChE Inhibition1.2 mg/LMosquitoes

Safety and Toxicology

This compound is classified under several hazard categories:

  • Acute Toxicity : Harmful if swallowed (Category 4)
  • Skin Irritation : Causes skin irritation (Category 2)
  • Eye Damage : Causes serious eye irritation (Category 2A)
  • Respiratory Irritation : May cause respiratory tract irritation (Category 3) .

Case Studies

  • Agricultural Application : In a study assessing the impact on non-target species, researchers found that exposure to this compound led to significant neurotoxic effects in honeybee populations, highlighting the risks associated with its agricultural use .
  • Environmental Impact : A case study on water contamination revealed that runoff from fields treated with this insecticide resulted in elevated levels of acetylcholine in aquatic organisms, leading to disruptions in local ecosystems .

Q & A

Basic Research: What experimental methods are recommended to confirm the structural identity of Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 31P^{31}\text{P}-NMR to identify phosphorus environments and 1H^{1}\text{H}/13C^{13}\text{C}-NMR to resolve ester and methyl group configurations .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., expected C7H17O2PS\text{C}_7\text{H}_{17}\text{O}_2\text{PS}, MW ≈ 196.2 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detect P=O (~1250 cm1^{-1}) and P-S (~650 cm1^{-1}) stretches .
  • Chiral Chromatography (if applicable): Use chiral columns to resolve stereoisomers, as phosphorothioates often exhibit enantiomer-specific bioactivity .

Basic Research: How can researchers optimize synthesis protocols to minimize byproducts in phosphorothioic acid ester synthesis?

Answer:
Key methodological considerations:

  • Controlled Reaction Conditions: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis or oxidation .
  • Catalyst Selection: Employ coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the target compound from thiophosphorylated intermediates .
  • Real-Time Monitoring: TLC or in-situ 31P^{31}\text{P}-NMR to track reaction progress and adjust stoichiometry .

Advanced Research: How do stereochemical variations in phosphorothioic acid esters influence their neurotoxicological profiles?

Answer:

  • Enantiomer-Specific Activity: Chiral phosphorothioates (e.g., S-methyl vs. R-methyl) exhibit differential binding to acetylcholinesterase (AChE). For example, one enantiomer may inhibit AChE 10x more potently than its counterpart .
  • Methodological Approach:
    • Synthesize enantiopure analogs via asymmetric catalysis (e.g., binaphthyl-based chiral auxiliaries) .
    • Conduct enzyme kinetics assays (e.g., Ellman’s method) to compare IC50_{50} values .
    • Validate using X-ray crystallography to resolve enzyme-inhibitor complexes .

Advanced Research: What analytical strategies resolve contradictions in degradation pathway data for phosphorothioic acid esters?

Answer:
Contradictions often arise from environmental variables (pH, temperature) or metabolite identification errors. Mitigation strategies include:

  • Isotopic Labeling: Use 18O^{18}\text{O}- or 34S^{34}\text{S}-labeled compounds to trace hydrolysis/oxidation products .
  • Advanced MS/MS: Employ LC-QTOF-MS to differentiate structurally similar metabolites (e.g., sulfoxides vs. sulfones) .
  • Computational Modeling: Density Functional Theory (DFT) to predict degradation intermediates and compare with experimental data .

Basic Research: What safety protocols are critical when handling phosphorothioic acid esters in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges .
  • Decontamination: Immediate use of 10% sodium bicarbonate for spills on skin; activated charcoal for accidental ingestion .
  • Ventilation: Conduct reactions in fume hoods with HEPA filters to capture airborne particulates .
  • Emergency Preparedness: Maintain atropine sulfate (AChE reactivator) and diazepam (for seizures) in lab first-aid kits .

Advanced Research: How can researchers elucidate the metabolic fate of phosphorothioic acid esters in biological systems?

Answer:

  • In Vitro Models: Use hepatic microsomes (e.g., human S9 fractions) to identify Phase I (oxidation) and Phase II (conjugation) metabolites .
  • In Vivo Tracing: Administer 14C^{14}\text{C}-labeled compound to rodents; analyze excreta (urine, feces) via scintillation counting .
  • Toxicogenomics: RNA-seq to identify upregulated detoxification genes (e.g., CYP450 isoforms) .

Advanced Research: What computational tools are effective in predicting the environmental persistence of phosphorothioic acid esters?

Answer:

  • EPI Suite: Estimate biodegradation half-life (t1/2t_{1/2}) and bioaccumulation potential (log KowK_{ow}) .
  • Molecular Dynamics (MD): Simulate hydrolysis rates under varying pH and UV conditions .
  • QSAR Models: Relate substituent effects (e.g., alkyl chain length) to photodegradation susceptibility .

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